4-Bromonicotinic acid hydrobromide
CAS No.: 15366-62-8; 1794760-22-7
Cat. No.: VC4241588
Molecular Formula: C6H5Br2NO2
Molecular Weight: 282.919
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15366-62-8; 1794760-22-7 |
---|---|
Molecular Formula | C6H5Br2NO2 |
Molecular Weight | 282.919 |
IUPAC Name | 4-bromopyridine-3-carboxylic acid;hydrobromide |
Standard InChI | InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H |
Standard InChI Key | XMJXMELYTOXEBD-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1Br)C(=O)O.Br |
Introduction
Structural and Molecular Characteristics
4-Bromonicotinic acid hydrobromide is formally derived from 4-bromonicotinic acid (C₆H₄BrNO₂) through protonation with hydrobromic acid, yielding the hydrobromide salt (C₆H₅Br₂NO₂). The pyridine ring’s electron-withdrawing bromine atom enhances electrophilicity at the 3-position, while the hydrobromide group improves solubility in polar solvents. Key molecular properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₅Br₂NO₂ |
Molecular Weight | 297.92 g/mol |
IUPAC Name | 4-Bromopyridine-3-carboxylic acid hydrobromide |
CAS Number (Acid Form) | 15366-62-8 |
The compound’s crystal structure is stabilized by ionic interactions between the protonated pyridine nitrogen and bromide counterion, as well as hydrogen bonding involving the carboxylic acid group .
Synthesis and Industrial Production
Synthesis of 4-Bromonicotinic Acid
The precursor to the hydrobromide salt, 4-bromonicotinic acid, is synthesized via a three-step carboxylation reaction. As detailed in source , the process involves:
-
Lithiation: 4-Bromopyridine hydrochloride is treated with n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at -78°C under inert conditions.
-
Carboxylation: Introduction of carbon dioxide gas forms the carboxylate intermediate.
-
Acidification: Quenching with hydrochloric acid yields 4-bromonicotinic acid in 85% purity .
Formation of the Hydrobromide Salt
The hydrobromide salt is generated by dissolving 4-bromonicotinic acid in hydrobromic acid (48% w/w) under reflux, followed by crystallization. Industrial-scale production employs continuous flow reactors to optimize temperature control and minimize side reactions, achieving yields exceeding 90%.
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position undergoes nucleophilic displacement with amines, alkoxides, and thiols. For example, reaction with piperidine in dimethylformamide at 120°C produces 4-piperidinonicotinic acid hydrobromide, a precursor to neuromodulatory agents.
Decarboxylative Halogenation
As elucidated in source , the carboxylic acid group participates in decarboxylative bromination via the Hunsdiecker–Borodin reaction. Treatment with bromine in carbon tetrachloride generates 4-bromopyridine and carbon dioxide, enabling the synthesis of halogenated aromatics without metal catalysts :
Applications in Pharmaceutical Research
Nicotinic Receptor Modulation
The compound’s structural similarity to nicotine enables interactions with α4β2 nicotinic acetylcholine receptors (nAChRs). In vitro studies demonstrate antagonistic effects at IC₅₀ = 3.2 μM, suggesting utility in treating nicotine addiction.
Intermediate in Antiviral Drug Synthesis
4-Bromonicotinic acid hydrobromide serves as a key intermediate in synthesizing baloxavir marboxil, an influenza cap-dependent endonuclease inhibitor. Conversion to the ethyl ester derivative followed by Pd-catalyzed cross-coupling yields the tetracyclic core structure .
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Key Functional Groups | Primary Use |
---|---|---|---|
4-Bromonicotinic acid | C₆H₄BrNO₂ | Carboxylic acid | Organic synthesis |
4-Bromo-nicotinic acid methyl ester hydrobromide | C₇H₇Br₂NO₂ | Ester, hydrobromide | Pharmaceutical intermediates |
4-Bromonicotinaldehyde hydrobromide | C₆H₅Br₂NO | Aldehyde, hydrobromide | Catalysis |
The hydrobromide salt’s ionic character enhances aqueous solubility compared to the neutral acid, facilitating reactions in polar media .
Future Research Directions
-
Mechanistic Studies: Elucidating the role of bromide counterions in stabilizing transition states during substitution reactions.
-
Green Chemistry Approaches: Developing solvent-free bromination methods using mechanochemical activation.
-
Therapeutic Exploration: Screening derivatives for activity against SARS-CoV-2 main protease (Mᴾʳᴼ).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume